1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea
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Overview
Description
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This particular compound is characterized by the presence of two chlorophenyl groups attached to a thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 2-chloroaniline and 2,4-dichloroaniline with thiophosgene or ammonium thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(2,4-Dichlorophenyl)-3-phenylthiourea
- 1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)thiourea
Uniqueness
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea is unique due to the presence of two chlorophenyl groups, which enhance its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of chlorine atoms in the phenyl rings also contributes to its distinct properties and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHILCCNUUDWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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